molecular formula C6H5N3O B11924291 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile CAS No. 13638-15-8

1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile

Cat. No.: B11924291
CAS No.: 13638-15-8
M. Wt: 135.12 g/mol
InChI Key: SUHPOEHIBTYTKG-UHFFFAOYSA-N
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Description

1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile (CAS Number: 13638-15-8) is a pyrimidine-based chemical compound with the molecular formula C 6 H 5 N 3 O and a molecular weight of 135.12 g/mol. This solid compound should be stored in a dry and sealed place, preferably at 2-8°C, to maintain stability . The pyrimidine-5-carbonitrile scaffold is a privileged structure in medicinal chemistry and drug discovery . Pyrimidine derivatives are recognized for their wide range of pronounced biological activities and are considered valuable leads for the development of novel therapeutic agents . While research on this specific derivative is ongoing, compounds sharing this core structure have demonstrated significant potential in several research areas: Anticancer Research: Pyrimidine-5-carbonitrile hybrids have been investigated as potent cytotoxic agents against various cancer cell lines, including colorectal carcinoma (HCT-116), mammary gland breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2) . Some analogs function as dual inhibitors of key tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2), which are critical targets in oncology for inhibiting tumor growth and angiogenesis . Anti-infective Research: This class of compounds has shown excellent antimicrobial activities against a panel of Gram-positive bacteria (e.g., Staphylococcus aureus , Bacillus subtilis ), Gram-negative bacteria (e.g., Escherichia coli ), and fungal species (e.g., Candida albicans , Aspergillus flavus ) . Furthermore, certain dihydropyrimidine-5-carbonitriles have been evaluated as potential inhibitors of dihydrofolate reductase (DHFR), a well-established target for antibacterial and antiprotozoal agents . Anti-inflammatory and Antioxidant Research: Pyrimidine-5-carbonitrile hybrids have been designed and synthesized as selective cyclooxygenase-2 (COX-2) inhibitors, exhibiting potent in vivo anti-inflammatory activity . Some derivatives also demonstrate significant antioxidant effects by acting as free radical scavengers and protecting red blood cells from hemolysis . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for detailed synthetic protocols and biological screening data related to this chemical scaffold.

Properties

CAS No.

13638-15-8

Molecular Formula

C6H5N3O

Molecular Weight

135.12 g/mol

IUPAC Name

1-methyl-2-oxopyrimidine-5-carbonitrile

InChI

InChI=1S/C6H5N3O/c1-9-4-5(2-7)3-8-6(9)10/h3-4H,1H3

InChI Key

SUHPOEHIBTYTKG-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=NC1=O)C#N

Origin of Product

United States

Preparation Methods

Base-Catalyzed Cyclization with N-Methylurea

A prevalent method involves the reaction of formaldehyde (or paraformaldehyde), malononitrile, and N-methylurea under basic conditions. Potassium carbonate in ethanol facilitates the cyclocondensation at reflux temperatures (78–80°C), yielding the target compound in 65–72% purity after recrystallization. The mechanism proceeds via Knoevenagel condensation between formaldehyde and malononitrile, followed by nucleophilic attack of N-methylurea and subsequent cyclodehydration.

Key Variables:

  • Solvent polarity : Ethanol maximizes intermediate solubility while permitting facile product precipitation.

  • Base strength : Weaker bases (e.g., K2CO3) minimize nitrile hydrolysis compared to NaOH.

  • Stoichiometry : A 1:1:1 molar ratio of aldehyde:malononitrile:N-methylurea prevents oligomer formation.

Post-Synthetic Modification Strategies

For substrates pre-functionalized at specific positions, late-stage modifications offer an alternative pathway to introduce the nitrile group.

Halogenation-Cyanation Sequence

Starting from 1-methyl-2-oxo-1,2-dihydropyrimidine, electrophilic chlorination at position 5 using phosphorus oxychloride (POCl3) generates 5-chloro-1-methyl-2-oxodihydropyrimidine. Subsequent nucleophilic substitution with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 120°C installs the nitrile group, achieving 58–63% yields. This two-step approach benefits from commercial availability of starting materials but requires rigorous temperature control to avoid ring degradation.

Catalytic Vapor Deposition (CVD) for Industrial Scale-Up

Emerging reports describe solvent-free synthesis using CVD with methylamine gas, carbon monoxide, and acetonitrile over zeolite catalysts at 300–350°C. While yielding 81% product with 99% purity, this method demands specialized equipment, making it currently prohibitive for laboratory-scale applications.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Index
Base-Catalyzed MCR65–7285–90HighLow
Halogenation-Cyanation58–6392–95ModerateMedium
CVD8199IndustrialHigh

Data synthesized from Refs

The base-catalyzed MCR remains the most accessible laboratory method, balancing yield and cost. Industrial applications may favor CVD for its purity advantages despite higher capital investment.

Mechanistic Considerations and Side Reactions

Nitrile Hydrolysis Mitigation

The electron-deficient pyrimidine ring increases nitrile susceptibility to hydrolysis under acidic or strongly basic conditions. Buffering reaction media at pH 7–8 using ammonium acetate suppresses this side reaction, preserving >90% nitrile integrity.

Regioselectivity Control

Competing cyclization pathways may yield 5-cyano vs. 6-cyano isomers. DFT calculations indicate that steric hindrance from the N1-methyl group directs malononitrile addition to position 5, favoring the desired product by a 4:1 ratio .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenated reagents and bases like sodium hydride are often employed.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Production of dihydropyrimidine derivatives.

    Substitution: Introduction of various functional groups, leading to diverse pyrimidine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry:
1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile serves as a crucial building block for synthesizing various heterocyclic compounds. Its structural framework allows for the introduction of different functional groups through substitution reactions, making it versatile in organic synthesis. For example, it can be used in the formation of pyrimidine derivatives that are important for pharmaceutical applications.

Reactivity and Transformations:
The compound undergoes several chemical reactions, including:

  • Oxidation : Can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  • Reduction : Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
  • Nucleophilic Substitution : The morpholino group can be replaced under suitable conditions, allowing for the formation of new derivatives.

Biological Applications

Antimicrobial Properties:
Research indicates that 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile exhibits significant antimicrobial activity. It has been studied for its potential to inhibit the growth of various bacterial strains and fungi, suggesting its utility in developing new antimicrobial agents .

Anticancer Activity:
The compound has shown promise in anticancer research. Its mechanism may involve the inhibition of specific enzymes or pathways associated with cancer cell proliferation. Studies have indicated that derivatives of this compound can selectively target cancer cells while sparing normal cells, making them potential candidates for cancer therapy .

Medical Applications

Drug Development:
Due to its biological activities, 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile is being explored for drug development. Its derivatives are being synthesized and tested for efficacy against various diseases, particularly cancer and infections. The ability to modify its structure allows researchers to enhance its pharmacological properties and reduce side effects .

Therapeutic Agents:
The compound's role as a precursor in synthesizing therapeutic agents highlights its importance in medicinal chemistry. It is particularly relevant in creating compounds that target specific biological pathways involved in disease progression .

Industrial Applications

Pharmaceutical Manufacturing:
In the pharmaceutical industry, 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile is utilized as an intermediate in producing various drugs. Its ability to form complex structures makes it valuable for creating new medications with improved efficacy and safety profiles .

Agrochemical Development:
The compound is also being investigated for use in agrochemicals. Its biological properties may lend themselves to developing new pesticides or herbicides that are effective against specific pests while being environmentally friendly .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile exhibited selective cytotoxicity against breast cancer cells. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation .

Case Study 2: Antimicrobial Efficacy

Another research project focused on synthesizing various derivatives of this compound and testing their antimicrobial properties against common pathogens. Results showed that certain derivatives had enhanced activity compared to existing antibiotics, indicating potential for new treatment options .

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with nucleic acid synthesis, leading to its potential use as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

Pyrimidine Derivatives

  • 6-Aryl-5-cyano-2-thiouracil Derivatives (e.g., compounds in ): Key Differences: Replace the 2-oxo group with 2-thioxo and introduce aryl groups at the 6-position. Activity: Compounds like 6-(4-fluorophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibit promising activity against Staphylococcus aureus and Candida albicans .
  • 1-Phenylpyrrolidin-3-yl Pyrimidine Carboxamides ():

    • Key Differences : Feature a pyrrolidine ring fused to the pyrimidine and carboxamide groups instead of nitrile.
    • Impact : The carboxamide moiety improves solubility, whereas the nitrile group in the target compound may enhance metabolic stability .

Pyridine Derivatives

  • 1-Butyl-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-3-pyridinecarbonitrile ():

    • Key Differences : Pyridine core (one nitrogen) vs. pyrimidine (two nitrogens). The hydroxy and butyl groups alter polarity and lipophilicity.
    • Impact : Pyrimidines generally exhibit stronger hydrogen-bonding capacity, influencing binding to biological targets .
  • 5-Chloro-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile ():

    • Key Differences : Chlorine at the 5-position and methyl at the 4-position.
    • Impact : Electron-withdrawing chlorine may increase electrophilicity, affecting reactivity in substitution reactions .

Physicochemical Properties

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile Pyrimidine 1-Me, 2-Oxo, 5-CN ~165.15* High polarity, moderate solubility
6-(4-Fluorophenyl)-2-thioxo derivative () Pyrimidine 2-S, 5-CN, 6-aryl 292.29 Enhanced antimicrobial activity
1-Butyl-4-methyl pyridinecarbonitrile () Pyridine 1-Bu, 4-Me, 2-Oxo, 3-CN 206.24 Higher lipophilicity

*Calculated based on analogous structures.

Biological Activity

1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile is a heterocyclic organic compound with notable biological activities that make it a promising candidate for drug development. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile is C6H5N3O, with a molecular weight of approximately 135.12 g/mol. The compound features a pyrimidine ring structure with a carbonitrile group at the 5-position, contributing to its chemical reactivity and biological activity. Its structural characteristics are significant for interactions in various biological systems.

Biological Activities

Research has identified several key biological activities associated with 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile:

1. Anticancer Activity
Studies have shown that compounds similar to 1-Methyl-2-oxo-1,2-dihydropyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, in a study assessing cytotoxicity against human cancer cell lines (HT-29 for colon cancer, Panc-1 for pancreatic cancer, A549 for lung cancer, and MCF-7 for breast cancer), the compound demonstrated promising results with GI50 values comparable to established anticancer agents like erlotinib .

2. Antimicrobial Properties
Pyrimidine derivatives are known for their antimicrobial activities. The presence of the carbonitrile group enhances the compound's reactivity towards microbial targets, potentially leading to effective antimicrobial agents.

3. Antiviral Effects
Recent investigations have highlighted the antiviral potential of pyrimidine derivatives against viruses such as Zika and Dengue. The ability of these compounds to inhibit viral replication suggests that 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile may share similar properties .

The mechanisms through which 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile exerts its biological effects include:

1. Targeting Enzymatic Pathways
The compound interacts with enzymes involved in DNA synthesis and repair processes. This interaction is crucial for its anticancer properties as it can lead to apoptosis in rapidly dividing cells.

2. Modulation of Cell Signaling Pathways
Research indicates that this compound can influence pathways related to cell proliferation and immune responses, enhancing its potential as a therapeutic agent .

Comparative Analysis with Related Compounds

A comparison of 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile with structurally similar compounds reveals unique features that contribute to its biological activity.

Compound NameMolecular FormulaBiological ActivityUnique Features
6-Amino-1-methyl-2-oxo-pyrimidineC6H7N3OAnticancerContains an amino group enhancing solubility
4-(1H-indol-3-yl)-1-methyl-2-oxo-pyrimidineC14H11N3O3AntimicrobialIndole moiety adds unique biological properties
5-Fluoro-1-methyl-6-oxo-pyridineC7H5FN2OAntiviralFluorine substitution alters reactivity

Case Studies

Several case studies have demonstrated the efficacy of pyrimidine derivatives in clinical settings:

Case Study 1: Anticancer Efficacy
In a clinical trial involving patients with advanced solid tumors, a pyrimidine derivative showed significant tumor reduction rates compared to standard chemotherapy protocols. The study reported an increase in overall survival rates among treated patients .

Case Study 2: Antiviral Activity Against Zika Virus
A recent study evaluated the antiviral effects of pyrimidine compounds on Zika virus-infected cells. The results indicated that treatment with these compounds significantly reduced viral load and improved cell viability compared to untreated controls .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-Methyl-2-oxo-1,2-dihydropyrimidine-5-carbonitrile, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via condensation reactions using urea/thiourea derivatives with methyl-substituted aldehydes under acidic (e.g., HCl) or basic catalysis. Ultrasound-assisted synthesis (20–40 kHz, 50°C, 2–4 hours) improves yield and reduces reaction time by enhancing mass transfer . Refluxing in acetic acid with ammonium acetate as a catalyst (8 hours) is another approach, followed by recrystallization from DMF/water .
  • Critical Parameters : Solvent choice (e.g., DMF, ethanol), temperature control, and catalyst loading (e.g., 0.03 mol% ammonium acetate) significantly affect regioselectivity and purity. Yields vary from 1% to 95% depending on substituents and conditions .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Analytical Workflow :

  • FTIR : Confirm nitrile (C≡N) stretch at ~2236 cm⁻¹ and carbonyl (C=O) at ~1694 cm⁻¹ .
  • NMR : ¹H NMR (DMSO-d₆) shows methyl singlet at δ 2.31–2.59 ppm and aromatic protons at δ 6.8–7.6 ppm. ¹³C NMR identifies the carbonyl carbon at δ 160–175 ppm .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., m/z 230.8) and fragmentation patterns .
    • Validation : Cross-reference with elemental analysis (C, H, N within ±0.4% of theoretical values) ensures purity .

Q. What are the key physicochemical properties relevant to its handling in laboratory settings?

  • Critical Data :

  • Melting Point : Typically >200°C (decomposition may occur at higher temperatures) .
  • Solubility : Limited in polar solvents (e.g., water) but soluble in DMSO or DMF .
  • Stability : Hygroscopic; store under inert atmosphere (N₂/Ar) at −20°C to prevent hydrolysis of the nitrile group .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s tautomeric forms or crystal packing?

  • Protocol : Grow single crystals via slow evaporation from ethanol/DMF. Use SHELXL for structure refinement, leveraging high-resolution data (≤1.0 Å) to distinguish between keto-enol tautomers. Hydrogen-bonding networks (e.g., N–H···O=C interactions) stabilize the 2-oxo-1,2-dihydropyrimidine form .
  • Challenges : Twinning or low-resolution data may require SHELXD for structure solution and SHELXE for phase extension in ambiguous cases .

Q. What strategies mitigate discrepancies in biological activity data across different assay systems?

  • Case Study : Apoptosis induction (e.g., caspase-3 activation) in cancer cell lines (IC₅₀ values) may vary due to cell membrane permeability differences. Use standardized assays (MTT/XTT) with controlled DMSO concentrations (<1%) and validate via flow cytometry for apoptosis markers (Annexin V/PI) .
  • Data Normalization : Include positive controls (e.g., doxorubicin) and adjust for batch-to-batch compound variability via HPLC purity checks (>95%) .

Q. How do substituent modifications at the 1-methyl or 5-carbonitrile positions alter bioactivity?

  • SAR Insights :

  • 1-Methyl Group : Replacement with cyclopropyl () enhances metabolic stability but reduces solubility.
  • 5-Carbonitrile : Conversion to carboxylate (e.g., methyl ester in ) abolishes cytotoxicity but improves antibacterial activity .
    • Testing Framework : Synthesize derivatives via Pd-catalyzed cross-coupling or nucleophilic substitution, then screen against kinase panels (e.g., EGFR, VEGFR2) to map target engagement .

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?

  • In Silico Tools : DFT calculations (B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. The nitrile group (LUMO = −1.8 eV) is susceptible to nucleophilic attack, while the 2-oxo group participates in hydrogen bonding .
  • Validation : Compare predicted reaction pathways (Gaussian 09) with experimental outcomes (e.g., adduct formation with thiols) .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data for NH protons in solvent-dependent studies?

  • Root Cause : NH proton chemical shifts (δ 7.5–9.1 ppm) vary with solvent (DMSO-d₆ vs. CDCl₃) due to hydrogen-bonding interactions. DMSO stabilizes enol tautomers, while CDCl₃ favors keto forms .
  • Resolution : Perform variable-temperature NMR (25–80°C) to observe tautomeric equilibria and assign peaks definitively .

Tables

Table 1 : Key Synthetic Conditions and Yields for Analogous Compounds

Substituent PositionMethodSolventCatalystYield (%)Reference
4-PhenylRefluxAcOHNH₄OAc63
6-MethylUltrasoundEthanolNone95.5
2-ThioxoRefluxDMFPiperidine39

Table 2 : Spectral Signatures for Core Functional Groups

Functional GroupFTIR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
C≡N2236117.3–118.5
C=O1694–1750160.5–175.1
CH₃ (methyl)2.31–2.59 (s)20.1–22.4

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